

A Spectroscopic Comparison of N-benzylcyclopropanamine and Its Analogs

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Compound of Interest

Compound Name:	<i>N</i> -(4-chlorobenzyl)cyclopropanamine
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-benzylcyclopropanamine and two of its analogs, N-(4-methoxybenzyl)cyclopropanamine and **N-(4-chlorobenzyl)cyclopropanamine**. The aim is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug development. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables provide a comparative summary of the key spectroscopic data for N-benzylcyclopropanamine and its p-methoxy and p-chloro substituted analogs.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Ar-H (ppm)	-CH ₂ - (ppm)	-CH- (cyclopropyl) I) (ppm)	-CH ₂ - (cyclopropyl) I) (ppm)	Other (ppm)
N-benzylcyclopropylamine	7.20-7.40 (m, 5H)	3.85 (s, 2H)	2.15-2.25 (m, 1H)	0.40-0.60 (m, 4H)	1.50 (br s, 1H, NH)
N-(4-methoxybenzyl)cyclopropanamine	7.27 (d, J=8.7 Hz, 2H), 6.88 (d, J=8.7 Hz, 2H)	3.78 (s, 2H)	2.10-2.20 (m, 1H)	0.35-0.55 (m, 4H)	3.81 (s, 3H, -OCH ₃), 1.45 (br s, 1H, NH)
N-(4-chlorobenzyl)cyclopropanamine	7.29 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H)	3.82 (s, 2H)	2.12-2.22 (m, 1H)	0.38-0.58 (m, 4H)	1.48 (br s, 1H, NH)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Compound	Ar-C (ppm)	-CH ₂ - (ppm)	-CH- (cyclopropyl) I) (ppm)	-CH ₂ - (cyclopropyl) I) (ppm)	Other (ppm)
N-benzylcyclopropylamine	140.5 (C), 128.4 (CH), 128.2 (CH), 126.9 (CH)	56.5	35.0	10.5	-
N-(4-methoxybenzyl)cyclopropanamine	158.5 (C), 131.1 (C), 128.3 (CH), 113.5 (CH)	55.9	34.8	10.4	54.9 (-OCH ₃)
N-(4-chlorobenzyl)cyclopropanamine	138.1 (C), 131.3 (C), 128.9 (CH), 128.6 (CH)	55.7	34.9	10.4	-

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/KBr, cm^{-1})

Compound	N-H Stretch	C-H (sp^2) Stretch	C-H (sp^3) Stretch	C=C Stretch (Aromatic)	C-N Stretch
N-benzylcyclopropanamine	3310 (br)	3027	2925, 2855	1605, 1495, 1453	1125
N-(4-methoxybenzyl)cyclopropanamine	3315 (br)	3025	2928, 2858	1612, 1512, 1463	1128
N-(4-chlorobenzyl)cyclopropanamine	3312 (br)	3028	2926, 2856	1595, 1491, 1450	1126

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
N-benzylcyclopropanamine	147	91	146, 118, 106, 77, 56
N-(4-methoxybenzyl)cyclopropanamine	177	121	176, 148, 134, 107, 77, 56
N-(4-chlorobenzyl)cyclopropanamine	181/183	125/127	180/182, 152/154, 140/142, 111, 77, 56

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 101 MHz, respectively.
- ^1H NMR Data Acquisition: Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged.
- ^{13}C NMR Data Acquisition: Proton-decoupled ^{13}C NMR spectra were obtained with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Typically, 512 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. Solid samples were prepared as KBr pellets.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added and averaged. The data is presented in units of reciprocal centimeters (cm^{-1}).[\[1\]](#)

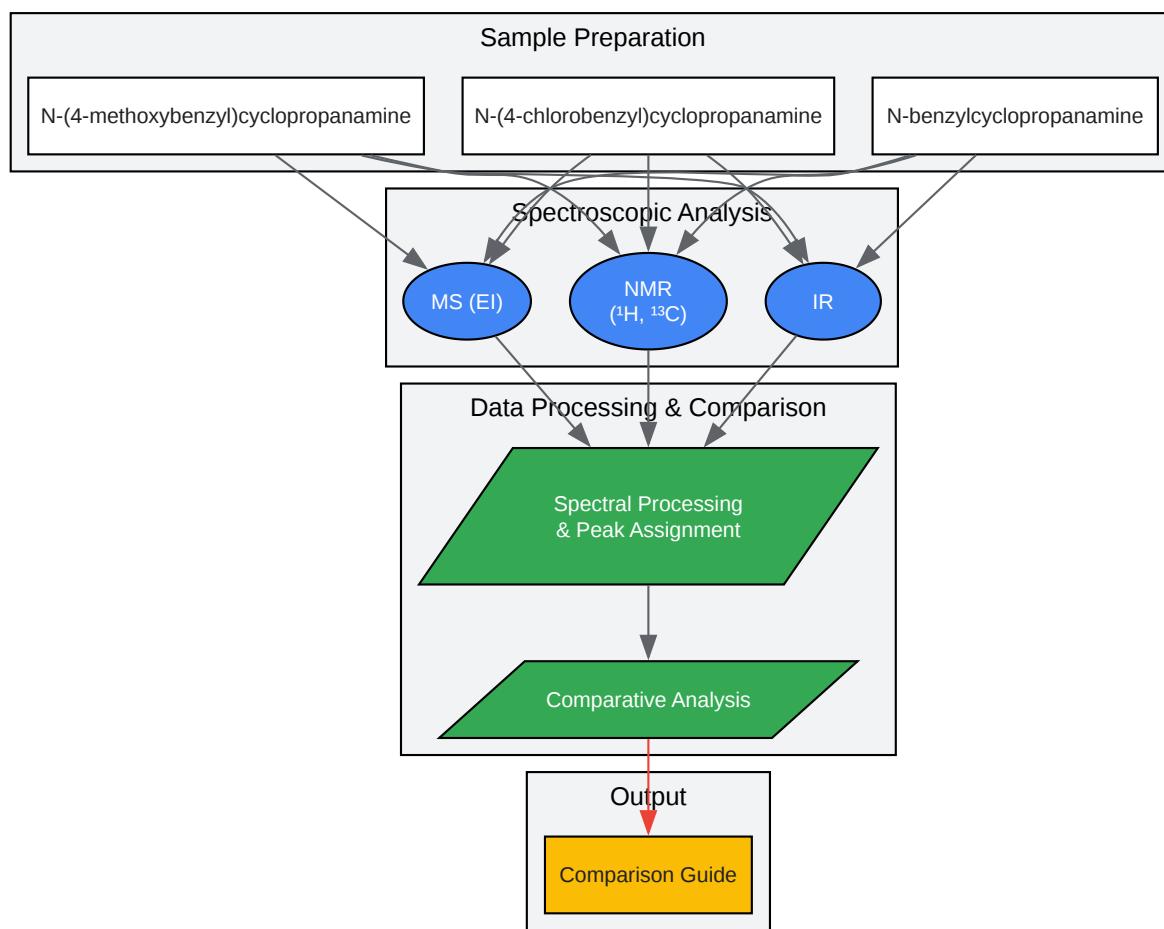
Mass Spectrometry (MS)

- Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion.
- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS system.
- Data Acquisition: The ionization energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-500 amu.

Visualizations

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative spectroscopic analysis of N-benzylcyclopropanamine and its analogs.

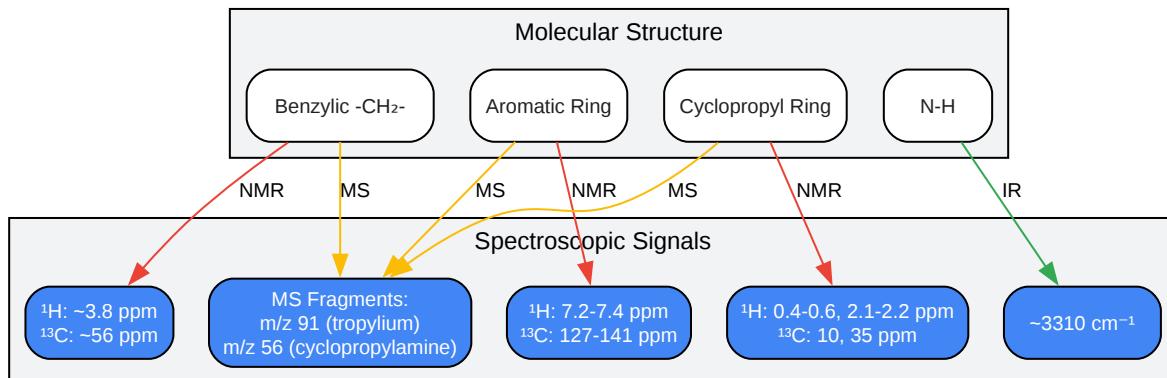


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Caption: Workflow for Spectroscopic Comparison.

Key Structural Features and Spectroscopic Correlation

This diagram illustrates the correlation between the key structural moieties of the N-benzylcyclopropanamine scaffold and their characteristic spectroscopic signals.



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Caption: Structure-Spectra Correlation Map.

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References

- 1. N-benzylcyclopropylamine [webbook.nist.gov]
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